molecular formula C10H13ClFNO2 B6238740 (3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride CAS No. 331763-64-5

(3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride

Cat. No. B6238740
CAS RN: 331763-64-5
M. Wt: 233.7
InChI Key:
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Description

“(3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride” is a chemical compound with the CAS number 270596-50-4 . It is also known as "3-Fluoro-L-beta-homophenylalanine hydrochloride" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not directly available .

Scientific Research Applications

Fluorinated Compounds in Protein Design

One notable application area for fluorinated amino acids is in protein design. The incorporation of fluorinated analogs of hydrophobic amino acids into proteins has been explored as a strategy to enhance protein stability against chemical and thermal denaturation while retaining biological activity. This approach capitalizes on the novel physicochemical properties of fluorocarbons, such as extreme chemical inertness and thermal stability, to engineer proteins with enhanced performance and stability (Buer & Marsh, 2012).

Synthetic Methodologies and Chemical Properties

Fluorinated compounds are also significant in the synthesis of potent antibacterial agents, as seen in the development of fluoroquinolones from nalidixic acid derivatives. These compounds demonstrate broad-spectrum activity against various bacterial organisms, highlighting the role of fluorination in enhancing the efficacy of pharmaceutical agents (da Silva, Almeida, de Souza, & Couri, 2003).

Applications in Drug Synthesis

Levulinic acid, another biomass-derived compound with functional groups similar to those in fluorinated compounds, showcases the flexibility and diversity of such compounds in drug synthesis. It serves as a precursor for various value-added chemicals and is utilized directly in synthesizing drugs or in creating drug-related derivatives. This demonstrates the potential of compounds like "(3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride" in medicinal chemistry, where their unique properties could be exploited for creating novel therapeutics (Zhang et al., 2021).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-fluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-fluorocinnamic acid", "3-fluorobenzaldehyde is reacted with malonic acid in the presence of acetic acid and ethanol to form 3-fluorocinnamic acid.", "Step 2: Synthesis of ethyl 3-fluorocinnamate", "3-fluorocinnamic acid is esterified with ethanol in the presence of concentrated sulfuric acid to form ethyl 3-fluorocinnamate.", "Step 3: Synthesis of (3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride", "Ethyl 3-fluorocinnamate is reacted with ammonium acetate and sodium borohydride in the presence of ethanol and water to form (3S)-3-amino-4-(3-fluorophenyl)butanoic acid.", "The resulting product is then treated with hydrochloric acid to form (3S)-3-amino-4-(3-fluorophenyl)butanoic acid hydrochloride." ] }

CAS RN

331763-64-5

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.7

Purity

95

Origin of Product

United States

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